Serabelisib, also known as MLN1117 or TAK-117, is an orally available, investigational small molecule inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) []. This enzyme plays a crucial role in various cellular processes, including growth, proliferation, survival, and metabolism. Serabelisib demonstrates selectivity for the alpha isoform of PI3K, which is frequently mutated in various cancers []. In scientific research, Serabelisib serves as a valuable tool to study PI3Kα signaling pathways and their implications in disease models, particularly in oncology.
Serabelisib is classified as a small molecule drug. It belongs to a class of compounds that target specific signaling pathways involved in cancer cell proliferation and survival. The compound is sourced from research and development initiatives led by pharmaceutical companies, primarily focusing on targeted cancer therapies.
The synthesis of Serabelisib involves several key steps:
Each step is optimized for yield and purity, employing techniques such as chromatography for purification and spectroscopic methods (NMR, mass spectrometry) for structural confirmation.
The molecular formula of Serabelisib is . Its structure features a complex arrangement that includes:
The 2D representation of Serabelisib illustrates its connectivity, while 3D modeling can provide insights into its spatial orientation, crucial for understanding its interaction with biological targets.
Serabelisib undergoes various chemical reactions that are pivotal in its pharmacological activity:
Serabelisib exerts its effects by selectively inhibiting the phosphatidylinositol 3-kinase delta pathway, which plays a critical role in cellular processes such as growth, proliferation, and survival. By blocking this pathway, Serabelisib can induce apoptosis in malignant cells and enhance the cytotoxic effects of other chemotherapeutic agents.
Data from preclinical studies indicate that Serabelisib not only reduces tumor growth but also modulates the immune response, making it a candidate for combination therapies with immunotherapeutics.
These properties are crucial for formulation development and determining the appropriate delivery methods for clinical use.
Serabelisib is primarily being investigated for its application in oncology:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: